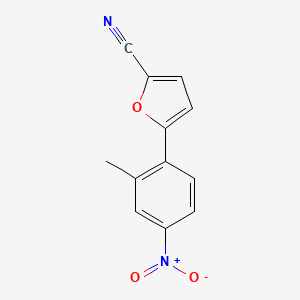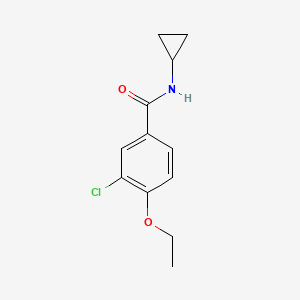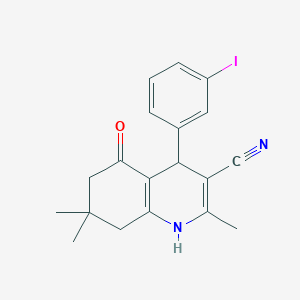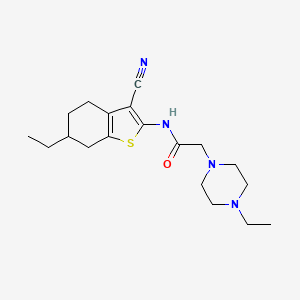![molecular formula C18H25NO3 B5433945 9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5433945.png)
9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane, also known as MOA-728, is a synthetic compound that has been studied for its potential as a therapeutic agent. This compound belongs to the class of spirocyclic molecules and has been shown to have interesting pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of 9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and mood disorders. By modulating this receptor, this compound may have anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. This compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane in lab experiments is that it has been shown to have anxiolytic and antidepressant-like effects in animal models. This makes it a promising compound for the development of new therapies for anxiety and mood disorders. However, a limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to fully explore its potential therapeutic effects.
Orientations Futures
There are several future directions for the study of 9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane. One direction is to further explore its mechanism of action. This will help to better understand how it produces its anxiolytic and antidepressant-like effects. Another direction is to explore its potential as a treatment for drug addiction. This compound has shown promise in reducing drug-seeking behavior in animal models of drug addiction. Further studies are needed to explore its potential as a therapeutic agent for drug addiction. Finally, it would be interesting to explore the potential of this compound in combination with other compounds for the treatment of anxiety and mood disorders.
Méthodes De Synthèse
9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane is a synthetic compound that has been synthesized using a multistep process. The synthesis involves the reaction of 3-oxa-9-azaspiro[5.5]undecane with 3-methoxy-2-methylbenzoyl chloride in the presence of a base. The reaction yields this compound as the final product. The purity of the compound can be improved by further purification techniques such as column chromatography.
Applications De Recherche Scientifique
9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anxiolytic and antidepressant-like effects in animal models. This compound has also been studied for its potential as a treatment for drug addiction. It has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Propriétés
IUPAC Name |
(3-methoxy-2-methylphenyl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-14-15(4-3-5-16(14)21-2)17(20)19-10-6-18(7-11-19)8-12-22-13-9-18/h3-5H,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKVVBBFYZLPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)N2CCC3(CC2)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,6,6-tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one oxime](/img/structure/B5433863.png)
![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]piperazine](/img/structure/B5433869.png)
![3-{5-[(3-chloro-4-hydroxyphenyl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5433870.png)
![ethyl 2-benzylidene-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433903.png)

![N-cyclopropyl-1'-[(5-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5433914.png)

![6-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}nicotinonitrile](/img/structure/B5433923.png)
![3-benzyl-6-[(1,1-dioxidotetrahydro-3-thienyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5433928.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5433929.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N'-methyl-1,3-propanediamine dihydrochloride](/img/structure/B5433931.png)

![2-methoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5433946.png)
